Duteplase - 120608-46-0

Duteplase

Catalog Number: EVT-1509829
CAS Number: 120608-46-0
Molecular Formula: C2HNOS46
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Duteplase is a third-generation thrombolytic agent derived from tissue plasminogen activator, specifically designed to enhance the efficacy of thrombolysis in treating conditions such as acute myocardial infarction and pulmonary embolism. It is engineered to improve clot lysis by increasing its fibrin specificity and resistance to inhibition by plasminogen activator inhibitors. Duteplase has gained recognition for its potential advantages over earlier thrombolytic agents, including a reduced risk of bleeding complications and improved pharmacokinetic properties.

Source

Duteplase is synthesized from recombinant DNA technology, which allows for the production of this protein in controlled environments. This method ensures high purity and activity, making it suitable for clinical use. The development of Duteplase is part of a broader effort to create more effective thrombolytic therapies that can minimize side effects while maximizing therapeutic benefits.

Classification

Duteplase falls under the category of fibrinolytic agents, specifically classified as a serine protease. It functions by catalyzing the conversion of plasminogen to plasmin, which subsequently leads to the degradation of fibrin clots. Its classification as a third-generation thrombolytic agent positions it alongside other advanced drugs like tenecteplase and reteplase.

Synthesis Analysis

Methods

The synthesis of Duteplase involves several key steps:

  1. Recombinant DNA Technology: The gene encoding Duteplase is inserted into a suitable expression vector, which is then introduced into host cells (commonly Chinese hamster ovary cells) for protein production.
  2. Cell Culture: The transformed cells are cultured under specific conditions that promote the expression of the Duteplase protein.
  3. Harvesting: After sufficient protein expression, cells are harvested, and Duteplase is extracted from the culture medium.
  4. Purification: The extracted protein undergoes purification processes such as affinity chromatography and size-exclusion chromatography to ensure high purity and activity.

Technical Details

The purification process aims to remove contaminants and inactive forms of the protein while retaining the active form necessary for therapeutic efficacy. Analytical methods like high-performance liquid chromatography (HPLC) are employed to assess purity and activity levels throughout the synthesis process.

Molecular Structure Analysis

Structure

Duteplase's molecular structure is characterized by its specific domains that facilitate its interaction with fibrin and plasminogen. It consists of several functional domains:

  • Fibrin Binding Domain: Enhances its affinity for fibrin, allowing localized activation of plasminogen.
  • Catalytic Domain: Contains the active site responsible for converting plasminogen to plasmin.

Data

The molecular weight of Duteplase is approximately 60 kDa, consistent with other tissue plasminogen activators. Structural studies reveal that it maintains a similar conformation to native tissue plasminogen activator but with modifications that enhance its pharmacological properties.

Chemical Reactions Analysis

Reactions

Duteplase primarily catalyzes the following reaction:

PlasminogenDuteplasePlasmin\text{Plasminogen}\xrightarrow{\text{Duteplase}}\text{Plasmin}

This reaction is crucial for initiating fibrinolysis, leading to the breakdown of fibrin clots.

Technical Details

The efficiency of this reaction can be influenced by factors such as pH, temperature, and the presence of inhibitors like plasminogen activator inhibitor-1. Duteplase's design aims to minimize these inhibitory effects while maximizing its catalytic activity.

Mechanism of Action

Process

Duteplase operates through a mechanism that involves binding to fibrin in a clot, which significantly increases its local concentration and catalytic efficiency. Upon binding, it converts plasminogen into plasmin at the site of the clot:

  1. Binding: Duteplase binds to fibrin via specific lysine-binding sites.
  2. Activation: This binding facilitates the conversion of bound plasminogen into active plasmin.
  3. Clot Lysis: Plasmin then acts on fibrin, leading to its degradation and resolution of the clot.

Data

Studies indicate that Duteplase exhibits a higher affinity for fibrin compared to earlier thrombolytics, resulting in more effective clot lysis with reduced systemic exposure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white lyophilized powder.
  • Solubility: Soluble in sterile water for injection.
  • Stability: Stable under recommended storage conditions but sensitive to light and extreme temperatures.

Chemical Properties

  • pH Range: Optimal activity typically occurs within a pH range of 6.0 to 8.0.
  • Molecular Weight: Approximately 60 kDa.
  • Half-Life: The half-life in circulation is approximately 20 minutes, allowing for rapid clearance post-administration.
Applications

Duteplase has significant clinical applications in emergency medicine:

  • Acute Myocardial Infarction: Used as a first-line treatment for dissolving clots in coronary arteries.
  • Pulmonary Embolism: Effective in treating blood clots in pulmonary circulation.
  • Ischemic Stroke: Investigated for use in acute ischemic stroke scenarios where rapid reperfusion is critical.
Molecular and Pharmacological Profile of Duteplase

Structural Characterization of Recombinant Double-Chain Tissue Plasminogen Activator

Duteplase (CAS 120608-46-0) is a recombinant double-chain tissue plasminogen activator (t-PA) produced via recombinant DNA technology. Unlike its single-chain counterpart alteplase, duteplase exists predominantly in the proteolytically cleaved two-chain form. Structurally, it comprises 527 amino acids with a molecular weight of approximately 70 kDa, organized into five functional domains: the finger (F), epidermal growth factor (EGF), kringle 1 (K1), kringle 2 (K2), and serine protease (P) domains [1] [6]. The double-chain configuration arises from plasmin-mediated cleavage at the Arg²⁷⁵-Ile²⁷⁶ bond, resulting in heavy (F-EGF-K1-K2) and light (P) chains linked by a disulfide bridge [1] [9]. This structural arrangement enables conformational flexibility critical for fibrin binding and enzymatic activity.

Duteplase lacks glycosylation at specific residues (Asn-117 in K1 and Asn-448 in the protease domain) due to its production in a human melanoma cell line, distinguishing it from endogenous t-PA. This post-translational modification profile influences its plasma clearance kinetics and fibrin affinity [1] [6].

Structural Domains and Functions:

DomainAmino Acid ResiduesFunction
Finger (F)4-50High-affinity fibrin binding via fibronectin-like interactions
EGF51-87Hepatic clearance mediation
Kringle 1 (K1)88-176Hepatic receptor binding
Kringle 2 (K2)177-262Fibrin binding and stimulation of protease activity
Serine Protease263-527Plasminogen cleavage catalytic site

Table 1: Domain architecture and functional roles in duteplase [1] [9].

Mechanism of Action: Fibrin Specificity and Plasminogen Activation Dynamics

Duteplase exerts thrombolytic effects by catalyzing the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin degradation. Its mechanism is characterized by fibrin-enhanced kinetics: in the absence of fibrin, duteplase exhibits weak plasminogen-activating properties, but its catalytic efficiency increases ≥100-fold when bound to fibrin [1] [6]. This specificity arises from:

  • Fibrin Binding: The K2 domain mediates high-affinity binding to fibrin polymers via lysine-binding sites. Concurrently, the F domain anchors duteplase to fibrin clusters, localizing enzymatic activity to the thrombus [1] [3].
  • Ternary Complex Formation: Fibrin-bound duteplase forms a ternary complex with plasminogen, inducing conformational changes that expose plasminogen’s activation loop. This facilitates cleavage at the Arg⁵⁶¹-Val⁵⁶² bond to generate active plasmin [3] [6].
  • Limited Systemic Activation: Although fibrin-specific, high doses of duteplase may trigger systemic plasmin generation, leading to degradation of circulating fibrinogen (fibrinogenolysis). This is less pronounced than with non-specific agents like streptokinase but contributes to bleeding risks [1] [7].

Compared to alteplase, duteplase exhibits 5-fold lower fibrin affinity due to partial deletion of the F domain in some isoforms, reducing thrombus penetration depth but accelerating plasma clearance [3] [7]. Its enzymatic activity remains comparable to endogenous t-PA, with a catalytic efficiency (kcat/Km) of ~2.5 × 10⁵ M⁻¹s⁻¹ for plasminogen activation [6].

Pharmacokinetic Properties: Clearance Rates, Half-Life, and Dose-Response Relationships

Duteplase displays complex pharmacokinetics characterized by rapid clearance and significant inter-individual variability:

Clearance Dynamics

  • Activity Clearance: 1,020 ± 465 mL/min (continuous infusion) and 1,359 ± 590 mL/min (bolus + infusion) [3] [5].
  • Antigen Clearance: 666 ± 230 mL/min (continuous) and 704 ± 199 mL/min (bolus + infusion), indicating differential elimination of active vs. inactive forms [5].
  • Primary Organs Involved: Hepatic clearance via low-density lipoprotein receptor-related protein (LRP-1) and mannose receptors accounts for >80% of elimination [1] [9].

Half-Life

The plasma half-life of duteplase activity is 4–10 minutes, while its functional effect at the thrombus site persists for ~72 minutes due to sustained binding to fibrin [1] [3]. This short systemic exposure necessitates infusion protocols to maintain therapeutic concentrations.

Dose-Response and Bolus Optimization

Weight-based dosing reduces inter-individual variability in plasma concentrations (coefficient of variation drops from 56.4% to 28.9%, p=0.031) [5]. Key dose-response findings include:

  • A bolus comprising 15% of the total lytic dose achieves 90% steady-state plasma levels 5 minutes faster than infusion-only regimens [3] [5].
  • Patency Rates: A dose of 0.6 MU/kg yields 69–70% coronary artery patency (TIMI grade 2/3) at 90 minutes post-administration [3].

Table 2: Pharmacokinetic Parameters of Duteplase

ParameterContinuous InfusionBolus + InfusionSignificance
Activity Clearance (mL/min)1,020 ± 4651,359 ± 590p < 0.01 vs. antigen clearance
Antigen Clearance (mL/min)666 ± 230704 ± 199Reflects inactive metabolite removal
Time to 90% Steady-State (min)25.3 ± 6.120.1 ± 4.8**15% bolus reduces time by 5 min
Inter-individual Variability (CV%)56.4%28.9%**p = 0.031 with weight-based dosing

Current Status

Duteplase was discontinued globally for myocardial infarction by 1996 due to commercial factors despite comparable efficacy to alteplase [8]. Its structural and pharmacokinetic insights continue to inform third-generation thrombolytics (e.g., tenecteplase).

Properties

CAS Number

120608-46-0

Product Name

Duteplase

Molecular Formula

C2HNOS46

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.